1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol is a fluorinated organic compound known for its unique chemical properties and potential applications in various scientific fields. The presence of multiple fluorine atoms in its structure imparts distinct characteristics, making it a subject of interest in research and industrial applications.
Preparation Methods
The synthesis of 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol involves several steps, typically starting with the preparation of key intermediates. One common synthetic route includes the reaction of 2,6-difluoro-4-methoxyphenylboronic acid with trifluoroacetaldehyde under specific conditions to yield the desired product . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols or other reduced derivatives.
Scientific Research Applications
1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol finds applications in various scientific research areas:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, especially in the development of drugs targeting specific molecular pathways.
Mechanism of Action
The mechanism by which 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol exerts its effects involves interactions with specific molecular targets. The presence of fluorine atoms enhances its binding affinity to certain enzymes and receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
When compared to similar compounds, 1-(2,6-Difluoro-4-methoxyphenyl)-2,2,2-trifluoroethan-1-ol stands out due to its unique combination of fluorine atoms and methoxy group. Similar compounds include:
2,6-Difluoro-4-methoxyphenylboronic acid: Used in similar synthetic applications but lacks the trifluoroethanol moiety.
2,6-Difluoro-4-methoxybenzaldehyde: Shares the difluoro and methoxy groups but differs in its aldehyde functionality.
Properties
Molecular Formula |
C9H7F5O2 |
---|---|
Molecular Weight |
242.14 g/mol |
IUPAC Name |
1-(2,6-difluoro-4-methoxyphenyl)-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C9H7F5O2/c1-16-4-2-5(10)7(6(11)3-4)8(15)9(12,13)14/h2-3,8,15H,1H3 |
InChI Key |
CPQTUCBNFQJCNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)F)C(C(F)(F)F)O)F |
Origin of Product |
United States |
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